

A Researcher's Guide to Selecting Gastrin I (1-14) Suppliers

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Compound of Interest

Compound Name: Gastrin I (1-14), human

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For researchers and drug development professionals, the selection of a reliable source for synthetic peptides is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of commercially available Gastrin I (1-14), a key gastrointestinal peptide hormone fragment. Due to the limited availability of direct, publicly accessible comparative studies, this guide focuses on providing the necessary information and standardized protocols for researchers to conduct their own performance assessments.

Supplier and Product Overview

The following table summarizes key information for Gastrin I (1-14) offered by various suppliers. Purity is a critical parameter, and it is most commonly assessed by High-Performance Liquid Chromatography (HPLC). The presence of counter-ions, such as trifluoroacetate (TFA), from the purification process is also a key consideration as it can affect the net peptide content and may have biological effects in sensitive assays.



Supplier	Product Name	Purity	Form	Storage Temp.
MedchemExpres s	Gastrin I (1-14), human	>98%	TFA salt	-20°C to -80°C
Sigma-Aldrich	Gastrin I (1-14)	≥92% (HPLC)	Lyophilized	-20°C
NovoPro Bioscience	Gastrin I (1-14), human peptide	95.68%	TFA salt	≤ -20°C
Echelon Biosciences	Gastrin I (1-14), human	>96%	TFA salt	-20°C or below
TargetMol	Gastrin I (1-14), human	98.19%	TFA salt	-20°C
R&D Systems	Gastrin I (human)	≥95%	TFA salt	-20°C

Note: Purity levels and product formulations are subject to change. Researchers should always consult the lot-specific certificate of analysis provided by the supplier.

Recommended Experimental Protocols for Product Evaluation

To ensure the quality and biological activity of Gastrin I (1-14) from a chosen supplier, a series of validation experiments are recommended. The following protocols provide a standardized framework for these assessments.

Purity and Identity Verification

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique is essential for verifying the purity of the peptide.

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Mobile Phase A: 0.1% TFA in water



- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at 214 nm and 280 nm.
- Procedure:
 - Reconstitute the lyophilized Gastrin I (1-14) in HPLC-grade water to a concentration of 1 mg/mL.
 - Inject 10-20 μL of the sample onto the column.
 - Run the gradient program and record the chromatogram.
 - Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
- b) Mass Spectrometry (MS)

MS is used to confirm the identity of the peptide by verifying its molecular weight.

- Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS.
- Procedure:
 - Prepare the peptide sample according to the instrument's guidelines. For MALDI-TOF, this
 typically involves co-crystallizing the peptide with a suitable matrix (e.g., α-cyano-4hydroxycinnamic acid). For ESI, the peptide is infused in a suitable solvent.
 - Acquire the mass spectrum in the appropriate mass range.
 - Compare the observed molecular weight to the theoretical molecular weight of Gastrin I (1-14) (1705.8 g/mol).



Biological Activity Assessment

The biological activity of Gastrin I (1-14) is primarily mediated through the cholecystokinin B (CCK2) receptor. A cell-based assay measuring a downstream signaling event is a robust method to determine the peptide's potency.

- a) Calcium Mobilization Assay in CCK2 Receptor-Expressing Cells
- Cell Line: A cell line endogenously expressing or transfected with the human CCK2 receptor (e.g., HEK293-CCK2R).
- Reagents:
 - Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
 - Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
 - Gastrin I (1-14) standards and samples from different suppliers.

• Procedure:

- Plate the CCK2R-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Prepare serial dilutions of the Gastrin I (1-14) standards and samples.
- Measure the baseline fluorescence of the cells using a fluorescence plate reader.
- Add the Gastrin I (1-14) dilutions to the wells and immediately begin kinetic fluorescence readings.
- The increase in intracellular calcium will result in an increase in fluorescence.
- Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for each supplier's peptide. A lower EC50 value indicates higher potency.
- b) Gastric Acid Secretion Assay (In Vitro)



This assay provides a more physiologically relevant measure of Gastrin I's activity.

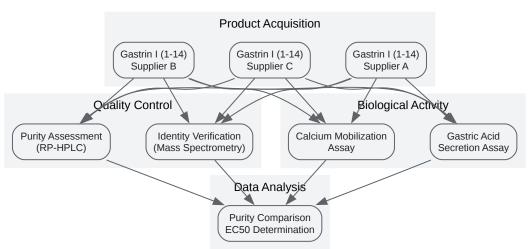
- Model: Isolated gastric glands or cultured parietal cells.
- Measurement: Accumulation of a weak base, such as aminopyrine, which is trapped in the acidic spaces of the stimulated parietal cells.
- Procedure:
 - Isolate gastric glands or culture parietal cells from a suitable animal model (e.g., rabbit or rat).
 - Pre-incubate the cells with [14C]-aminopyrine.
 - Stimulate the cells with a dose range of Gastrin I (1-14) from different suppliers.
 - After incubation, separate the cells from the medium and measure the radioactivity incorporated into the cells using a scintillation counter.
 - Construct dose-response curves and determine the EC50 for each peptide.

Visualizing Experimental and Biological Pathways

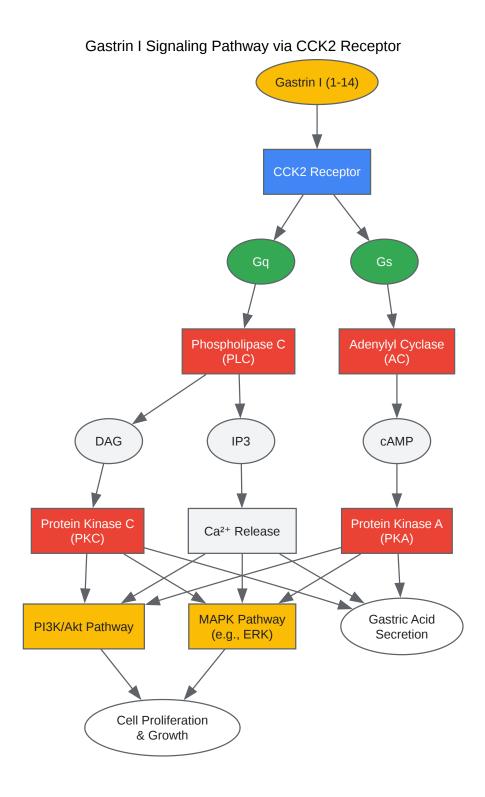
To aid in the conceptualization of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.



Experimental Workflow for Gastrin I (1-14) Comparison







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